Cas no 9002-01-1 (Streptokinase)

Streptokinase is a thrombolytic enzyme derived from beta-hemolytic streptococci, primarily used for its fibrinolytic activity in clinical settings. It functions by activating plasminogen to plasmin, which degrades fibrin clots, making it effective in treating acute myocardial infarction, pulmonary embolism, and deep vein thrombosis. A key advantage of streptokinase is its cost-effectiveness compared to newer thrombolytic agents, while maintaining comparable efficacy in clot dissolution. However, its antigenic nature may limit repeated use due to potential immune responses. The product is typically administered intravenously under controlled conditions to minimize adverse effects such as bleeding. Its stability and well-documented pharmacokinetic profile further support its utility in emergency and critical care medicine.
Streptokinase structure
Streptokinase structure
商品名:Streptokinase
CAS番号:9002-01-1
MF:C11H19NO2
メガワット:197.27406
CID:86199
PubChem ID:9815560

Streptokinase 化学的及び物理的性質

名前と識別子

    • streptokinase from streptococcus hemo-lyticus
    • streptokinase from streptococcus
    • Streptokinase
    • 4-cyclohexyl-2-pyrrolidinecarboxylic acid
    • L-Proline,4-cyclohexyl-,(4S)
    • STREPTOKINASE 96000IU
    • 4-Cyclohexyl-pyrrolidine-2-carboxylic acid
    • 4-cyclohexylproline
    • trans-4-cyclohexylpyrrolidine-2-carboxylic acid
    • 4-cyclohexylpyrrolidine-2-carboxylicAcid
    • Estreptoquinasa
    • 4-cyclohexylpyrrolidine-2-carboxylic Acid
    • SB31900
    • SY030455
    • 9002-01-1
    • BCP13492
    • SCHEMBL197230
    • EN300-295968
    • FT-0601991
    • AKOS015962191
    • SB30285
    • NS00007496
    • 1219214-76-2
    • MFCD08061929
    • DTXSID00864144
    • AC-13801
    • Streptokinase, from β-hemolytic Streptococcus (Lancefield Group C)
    • DB-040425
    • XRZWVSXEDRYQGC-UHFFFAOYSA-N
    • MDL: MFCD00082037
    • インチ: InChI=1S/C11H19NO2/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8/h8-10,12H,1-7H2,(H,13,14)
    • InChIKey: XRZWVSXEDRYQGC-UHFFFAOYSA-N
    • ほほえんだ: OC(C1NCC(C2CCCCC2)C1)=O

計算された属性

  • せいみつぶんしりょう: 197.14200
  • どういたいしつりょう: 197.141578849g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 211
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.3
  • トポロジー分子極性表面積: 49.3Ų

じっけんとくせい

  • 色と性状: 白色凍結乾燥粉。湿気に敏感です。
  • PSA: 49.33000
  • LogP: 1.95820
  • マーカー: 13,8903
  • ようかいせい: 水や生理食塩水に可溶

Streptokinase セキュリティ情報

  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S22; S24/25; S36; S26
  • 福カードFコード:10-21
  • RTECS番号:OB8880000
  • 危険物標識: C Xi
  • ちょぞうじょうけん:−20°C
  • リスク用語:R36/37/38

Streptokinase 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
MedChemExpress
HY-P2824-10kU
Streptokinase
9002-01-1
10kU
¥2400 2023-07-25
TRC
C273135-25mg
4-Cyclohexylproline
9002-01-1
25mg
$ 670.00 2022-04-28
TRC
C273135-50mg
4-Cyclohexylproline
9002-01-1
50mg
$ 1075.00 2022-04-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S64910-10KU
4-cyclohexylpyrrolidine-2-carboxylic acid
9002-01-1
10KU
¥799.0 2021-09-07
MedChemExpress
HY-P2824-10 ku
Streptokinase, β-hemolytic streptococcus (Lancefield Group C)
9002-01-1
10 ku
¥2400 2024-07-20
TRC
C273135-10mg
4-Cyclohexylproline
9002-01-1
10mg
$ 325.00 2022-04-28
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
S921834-10000U
Streptokinase, from β-hemolytic Streptococcus (Lancefield Group C)
9002-01-1 ≥2,000\xa0units/mg
10000U
¥866.00 2022-08-31
SHANG HAI YUAN YE Biotechnology Co., Ltd.
S10238-80ku
Streptokinase
9002-01-1 ≥2000units/mg solid
80ku
¥3000.00 2021-09-02
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S64910-80ku
4-cyclohexylpyrrolidine-2-carboxylic acid
9002-01-1
80ku
¥2999.0 2021-09-07
SHANG HAI YUAN YE Biotechnology Co., Ltd.
S10238-10KU
Streptokinase
9002-01-1 ≥2000units/mg solid
10KU
¥800.00 2021-09-02

Streptokinase 関連文献

Streptokinaseに関する追加情報

Streptokinase: A Comprehensive Overview

Streptokinase, also known as CAS No. 9002-01-1, is a potent fibrinolytic enzyme that has been widely used in the treatment of acute myocardial infarction and other thrombotic conditions. Derived from the bacterium Streptococcus pyogenes, this enzyme works by activating plasminogen, which in turn converts into plasmin, an enzyme that dissolves fibrin clots. The use of Streptokinase has been a cornerstone in emergency medicine, particularly in regions where other thrombolytic agents may not be readily available.

The mechanism of action of Streptokinase involves binding to plasminogen and converting it into active plasmin through a process known as the "catalytic cycle." This conversion is rapid and efficient, making it highly effective in dissolving fibrin clots that obstruct blood flow. Recent studies have highlighted the importance of understanding the molecular interactions between Streptokinase and plasminogen to optimize its therapeutic potential and minimize adverse effects.

In terms of clinical application, Streptokinase is administered intravenously, often as a bolus followed by a continuous infusion. Its efficacy in restoring coronary artery patency has been well-documented, particularly when administered within the first few hours of symptom onset in acute myocardial infarction patients. However, recent research has focused on optimizing dosing regimens to balance efficacy with safety, as overuse can lead to excessive bleeding complications.

A significant area of current research involves the development of recombinant forms of Streptokinase. These engineered variants aim to enhance specificity for plasminogen while reducing immunogenicity and systemic side effects. For instance, studies have shown that recombinant Streptokinase variants can be produced using yeast or bacterial expression systems, offering a more cost-effective and scalable production method compared to traditional extraction from bacterial cultures.

The safety profile of Streptokinase remains a critical area of investigation. While it is generally well-tolerated, common side effects include bleeding at the injection site, bruising, and rarely, life-threatening hemorrhage. Recent clinical trials have explored adjunctive therapies to mitigate these risks, such as co-administration with antiplatelet agents or anticoagulants under strict monitoring protocols.

In conclusion, Streptokinase, with its CAS No. 9002-01-1 identifier, continues to play a vital role in the management of acute thrombotic events despite the advent of newer thrombolytic agents like alteplase and reteplase. Ongoing research into its molecular mechanisms, recombinant production methods, and safety optimization ensures that this enzyme remains a valuable tool in emergency cardiovascular care.

おすすめ記事

推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量